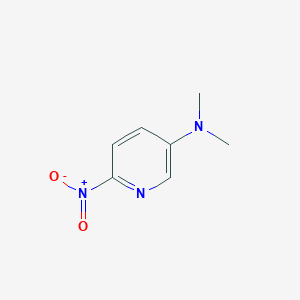

N,N-dimethyl-6-nitropyridin-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHFLCDPWIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethyl 6 Nitropyridin 3 Amine and Analogues

Direct Synthetic Routes to N,N-Dimethyl-6-nitropyridin-3-amine

Direct routes focus on assembling the target molecule from simpler, readily available precursors. These methods are often efficient and include key reactions such as nucleophilic aromatic substitution on halogenated pyridines and complex ring transformations.

Amination Reactions of Halogenated Nitropyridines (e.g., using dimethylamine)

A primary and widely used method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 5-halo-2-nitropyridine with dimethylamine (B145610). In this reaction, the nitro group, being strongly electron-withdrawing, activates the pyridine (B92270) ring towards nucleophilic attack. The halogen atom at the C-5 position (para to the nitro group) becomes a good leaving group.

The reaction typically involves treating a substrate like 5-bromo-2-nitropyridine or 5-chloro-2-nitropyridine with an excess of dimethylamine, which acts as both the nucleophile and often as the base to neutralize the hydrogen halide formed. The reaction can be carried out in various polar aprotic solvents.

Table 1: Amination of Halogenated Nitropyridines

| Halogenated Precursor | Reagent | Typical Solvents | General Conditions | Product |

|---|---|---|---|---|

| 5-Chloro-2-nitropyridine | Dimethylamine (gas or solution) | Ethanol, DMSO, DMF | Elevated temperature and pressure | This compound |

| 5-Bromo-2-nitropyridine | Dimethylamine (gas or solution) | Methanol, Acetonitrile | Room temperature to moderate heating | This compound |

Ring Transformation Strategies from Dinitropyridone Precursors

Ring transformation reactions offer a sophisticated "scrap and build" approach to synthesizing highly functionalized pyridine rings that may be difficult to obtain through other methods. nih.gov 1-Methyl-3,5-dinitro-2-pyridone is an effective substrate for these transformations due to its electron-deficient nature. nih.gov

A three-component ring transformation (TCRT) can be employed, reacting the dinitropyridone precursor with a ketone and an amine source, such as dimethylamine. nih.gov The reaction is initiated by the nucleophilic addition of the amine to the pyridone ring, leading to ring opening and the formation of a reactive intermediate. nih.gov This intermediate then reacts with the ketone, followed by intramolecular cyclization and elimination of a nitroacetamide moiety to construct the new this compound ring system. nih.gov

Precursor-Based Synthesis and Functionalization Approaches

These methods involve modifying a pre-existing nitropyridine core to install the desired functional groups. This includes the conversion of a hydroxyl group to an amine or the chemical modification of the nitro group itself.

Derivation from 6-Nitropyridin-3-ol

An alternative synthesis starts from 6-nitropyridin-3-ol. The hydroxyl group is not a good leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. This is typically achieved by transforming the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.

This activated intermediate can then undergo a nucleophilic substitution reaction with dimethylamine. The sulfonate group is readily displaced by the amine to yield the final product, this compound.

Table 2: Synthesis via 6-Nitropyridin-3-ol

| Step | Starting Material | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 (Activation) | 6-Nitropyridin-3-ol | Toluenesulfonyl chloride, Pyridine | 6-Nitropyridin-3-yl tosylate | Convert -OH to a good leaving group |

| 2 (Amination) | 6-Nitropyridin-3-yl tosylate | Dimethylamine | This compound | Introduce the dimethylamino group |

Reduction of the Nitro Group in this compound for Diamine Formation (e.g., Catalytic Hydrogenation to N5,N5-Dimethylpyridine-2,5-diamine)

The nitro group of this compound is a versatile functional group that can be readily transformed. A key reaction is its reduction to an amino group, which converts the starting material into the corresponding diamine, N5,N5-dimethylpyridine-2,5-diamine.

Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction involves treating a solution of this compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. This method is highly selective for the reduction of the nitro group while leaving the pyridine ring and the dimethylamino group intact.

Table 3: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl acetate | 1-5 atm H₂, Room temperature | N5,N5-Dimethylpyridine-2,5-diamine |

| Raney Nickel | Ethanol | 50-100 atm H₂, 50-100 °C | N5,N5-Dimethylpyridine-2,5-diamine |

| Platinum(IV) oxide (PtO₂) | Acetic Acid, Ethanol | 1-3 atm H₂, Room temperature | N5,N5-Dimethylpyridine-2,5-diamine |

Exploration of Advanced Synthetic Techniques and Sustainable Methodologies

Modern synthetic chemistry seeks to improve reaction efficiency, reduce waste, and enhance safety. For the synthesis of nitropyridine derivatives, several advanced techniques are being explored. Microwave-assisted synthesis has been shown to accelerate ring transformation reactions, significantly reducing reaction times compared to conventional heating. nih.gov

Flow chemistry represents another advanced methodology. By performing reactions in a continuous-flow reactor, issues related to heat transfer and the handling of potentially energetic nitrated intermediates can be better managed, improving the safety and scalability of the process. Furthermore, there is a growing emphasis on sustainable or "green" chemistry principles. This includes the use of less hazardous solvents, developing catalyst systems that can be recycled and reused, and designing synthetic routes that are more atom-economical, thereby minimizing chemical waste.

Mechanistic Investigations of N,n Dimethyl 6 Nitropyridin 3 Amine Reactivity

Mechanistic Aspects of Nitro Group Transformations and Rearrangements

The nitro group is not merely a static activating group; it is a reactive functional group that can undergo various transformations and rearrangements.

Nitro Group Reduction: The most common transformation is the reduction of the nitro group to a primary amine (–NH₂). This conversion is of significant synthetic utility and can be achieved through various methods, including catalytic hydrogenation with reagents like Raney nickel or palladium-on-carbon (Pd/C), or chemical reduction using metals like iron or tin(II) chloride in acidic media. wikipedia.org The reduction proceeds through intermediate species such as nitroso (–NO) and hydroxylamine (–NHOH) compounds. mdpi.com

Nitro Group Migration: Under specific reaction conditions, the nitro group can migrate to a different position on the pyridine (B92270) ring.

ntnu.nomdpi.com Sigmatropic Shift: During the nitration of pyridine with dinitrogen pentoxide (N₂O₅), an N-nitropyridinium intermediate is formed. Subsequent reaction with bisulfite can lead to a dihydropyridine intermediate, from which the nitro group migrates from the nitrogen atom to the C3 position via a ntnu.nomdpi.com sigmatropic shift to form 3-nitropyridine. researchgate.netresearchgate.net

Rearrangement during Nucleophilic Substitution: In reactions involving halo-substituted nitropyridines, unexpected migrations have been observed. For instance, the reaction of 3-bromo-4-nitropyridine with amines in polar aprotic solvents can lead to a major product where the nitro group has migrated from the C4 to the C3 position. clockss.orgsemanticscholar.org This highlights that the reaction pathway is highly dependent on solvent and conditions. clockss.org

| Transformation | Typical Reagents/Conditions | Mechanism | Product | Reference |

|---|---|---|---|---|

| Reduction to Amine | H₂, Pd/C; Fe, HCl; SnCl₂ | Stepwise reduction via nitroso and hydroxylamine intermediates. | Aminopyridine | wikipedia.org |

| Migration in Nitration | 1. N₂O₅ 2. NaHSO₃ | Formation of N-nitropyridinium ion followed by a ntnu.nomdpi.com sigmatropic shift. | 3-Nitropyridine | researchgate.netresearchgate.net |

| Migration during SNAr | Amines, Polar aprotic solvents (e.g., DMSO) | Mechanism is complex and solvent-dependent; proceeds alongside direct substitution. | Isomeric Aminonitropyridine | clockss.orgsemanticscholar.org |

Role of the Dimethylamine (B145610) Moiety in Directing Chemical Reactivity

The N,N-dimethylamine (–N(CH₃)₂) group at the C3 position is a powerful electron-donating group (EDG). It exerts its influence primarily through a +M (mesomeric or resonance) effect, which significantly impacts the electronic properties of the pyridine ring.

The lone pair of electrons on the nitrogen atom of the dimethylamine group can be delocalized into the pyridine ring, increasing the electron density at the ortho (C2 and C4) and para (C6) positions relative to itself. acs.org This has several consequences:

Increased Basicity and Nucleophilicity: The electron donation from the dimethylamine group increases the electron density on the ring nitrogen atom. This makes the compound more basic and a stronger nucleophile than pyridine itself. This effect is well-documented for the related compound 4-(dimethylamino)pyridine (DMAP). youtube.comwikipedia.org

Modulation of Reactivity: The dimethylamine group's electron-donating nature counteracts the electron-withdrawing effects of the ring nitrogen and the nitro group. While the nitro group deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, the dimethylamine group activates the ring for electrophilic attack and deactivates it towards nucleophiles at the positions it influences most strongly (C2, C4, C6). This creates a complex reactivity profile where the outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| Nitro (–NO₂) | C6 | Strongly electron-withdrawing (–I, –M) | Activates ring for nucleophilic attack (SNAr), especially at C3 and C5. Deactivates for electrophilic attack. | wikipedia.org |

| Dimethylamine (–N(CH₃)₂) | C3 | Strongly electron-donating (+M > –I) | Activates ring for electrophilic attack, especially at C2, C4, C6. Increases basicity of ring nitrogen. | acs.orgyoutube.com |

Exploration of Catalytic Reactions and Associated Mechanistic Pathways

The functional groups of N,N-dimethyl-6-nitropyridin-3-amine allow it to participate in various catalytic reactions, either as a substrate or potentially as a catalyst itself.

Catalytic Reduction of the Nitro Group: As mentioned previously, the reduction of the nitro group is frequently accomplished using heterogeneous catalysis. The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen gas onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). On the catalyst surface, the H-H bond is cleaved, and hydrogen atoms are added sequentially to the nitro group, which is reduced through the nitroso and hydroxylamine intermediates before the final amine product is formed and desorbed from the surface. mdpi.com

Potential as a Nucleophilic Catalyst: The dimethylamino pyridine scaffold is the basis for a class of highly effective nucleophilic catalysts, most notably 4-(dimethylamino)pyridine (DMAP). wikipedia.org These catalysts function by reacting with an electrophile (such as an acid anhydride) to form a highly reactive intermediate (an acylpyridinium salt). This intermediate is much more susceptible to attack by a weak nucleophile (like an alcohol) than the original electrophile. After the nucleophile attacks, the catalyst is regenerated. organic-chemistry.org While the electron-withdrawing nitro group in this compound would reduce the nucleophilicity of the ring nitrogen compared to DMAP, the underlying dimethylamino pyridine structure suggests a potential, albeit diminished, capacity to act as a nucleophilic catalyst in certain transformations.

| Reaction Type | Role of Compound | Catalyst | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Substrate | Pd/C, PtO₂, Raney Ni | Heterogeneous catalysis involving surface adsorption and sequential hydrogenation. | wikipedia.orgmdpi.com |

| Acylation/Esterification | Potential Catalyst | (Compound itself) | Nucleophilic catalysis via formation of a reactive N-acylpyridinium intermediate. | wikipedia.orgorganic-chemistry.org |

Spectroscopic and Advanced Structural Elucidation of N,n Dimethyl 6 Nitropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, DEPT, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A full complement of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide an unambiguous assignment of all proton and carbon atoms in the N,N-dimethyl-6-nitropyridin-3-amine molecule.

Expected ¹H and ¹³C NMR Data:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring, and one singlet in the aliphatic region for the two equivalent methyl groups of the dimethylamino moiety. The electron-withdrawing nitro group and the electron-donating dimethylamino group will significantly influence the chemical shifts of the ring protons. The proton at the C2 position, being ortho to the powerful nitro group, is expected to be the most deshielded.

The ¹³C NMR spectrum would display seven unique signals: five for the pyridine ring carbons and two for the dimethylamino carbons (which are equivalent). The Distortionless Enhancement by Polarization Transfer (DEPT) experiment would differentiate between CH and Cq (quaternary) carbons.

Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.1 | d | J(H2-H4) ≈ 0.5 - 1.0 (meta) |

| H-4 | 7.4 - 7.6 | dd | J(H4-H5) ≈ 8.5 - 9.5 (ortho), J(H4-H2) ≈ 0.5 - 1.0 (meta) |

| H-5 | 8.2 - 8.4 | d | J(H5-H4) ≈ 8.5 - 9.5 (ortho) |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 158 - 163 |

Advanced 2D NMR Techniques for Unambiguous Assignment:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. A strong cross-peak would be expected between the ortho-coupled H-4 and H-5 protons, confirming their adjacency. A weaker correlation might be visible for the meta-coupling between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the signals for H-2, H-4, and H-5 to C-2, C-4, and C-5, respectively, and the aliphatic singlet to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons (C-3 and C-6). Key correlations would be expected from the N(CH₃)₂ protons to C-3 and from the H-2 proton to C-3 and C-6. The H-5 proton would show a correlation to C-6 and C-3, solidifying the complete carbon skeleton assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a cross-peak between the N(CH₃)₂ protons and the H-2 and H-4 protons on the pyridine ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, these methods would confirm the presence of the nitro (NO₂) and dimethylamino (-N(CH₃)₂) groups, as well as the pyridine ring structure.

The most characteristic vibrations are those of the nitro group. These include a strong asymmetric stretching band and a slightly weaker symmetric stretching band. The C-N stretching of the dimethylamino group and the aromatic ring vibrations also provide key diagnostic peaks.

Expected Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 (Strong) | 1520 - 1560 (Medium) |

| NO₂ | Symmetric Stretch | 1340 - 1365 (Strong) | 1340 - 1365 (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretch (in -N(CH₃)₂) | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| C=C, C=N | Ring Stretch | 1580 - 1610, 1450-1500 (Medium-Strong) | 1580 - 1610 (Strong) |

| C-N | Stretch (Aromatic-NMe₂) | 1250 - 1350 (Medium) | 1250 - 1350 (Medium) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₉N₃O₂), the expected exact mass would be precisely calculated.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation pathways. Key expected fragmentation steps include the loss of a nitro group (NO₂, 46 Da), a methyl radical (CH₃, 15 Da) from the dimethylamino group, or cleavage of the C-N bond to lose the entire dimethylamino group.

Predicted HRMS Data and Fragmentation

| Species | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₉N₃O₂]⁺ | 167.0695 | Molecular Ion |

| [M - CH₃]⁺ | [C₆H₆N₃O₂]⁺ | 152.0460 | Loss of a methyl radical |

| [M - NO]⁺ | [C₇H₉N₂O]⁺ | 137.0715 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₇H₉N₂]⁺ | 121.0766 | Loss of nitro group |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would be expected to confirm the planarity of the pyridine ring. Key structural parameters of interest would be the C-N bond lengths of the nitro and dimethylamino groups, and the twisting of these groups relative to the plane of the pyridine ring. The nitro group is expected to be nearly coplanar with the ring to maximize resonance stabilization. The dimethylamino group may exhibit a slight pyramidalization at the nitrogen atom and a torsional twist to minimize steric hindrance with the adjacent proton at C-4. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as π-π stacking between pyridine rings or weak C-H···O hydrogen bonds involving the nitro-oxygen atoms, which govern the solid-state architecture.

Table of Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations of N,n Dimethyl 6 Nitropyridin 3 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For molecules like N,N-dimethyl-6-nitropyridin-3-amine, these calculations can predict stable conformations and provide a basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. In studies of similar compounds, such as 2-amino-3-methyl-5-nitropyridine, DFT calculations using the B3LYP exchange-correlation functional combined with basis sets like 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ have been successfully employed to determine the most stable molecular structure. nih.gov For 2,6-dimethyl-4-nitropyridine N-oxide, the B3LYP/6-311G(d,p) level of theory was also used for geometry optimization, showing good agreement with experimental data where available. researchgate.net These studies indicate that a similar approach would be suitable for predicting the bond lengths, bond angles, and dihedral angles of this compound. The optimized geometry for related nitropyridines has been found to possess C1 point group symmetry. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Related Nitropyridine Derivative (2-amino-3-nitropyridine) Calculated by DFT and MP2 Methods.

| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | Experimental (X-ray) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N1-C2 | 1.345 | 1.352 | 1.341 |

| C2-N7 | 1.359 | 1.351 | 1.349 |

| C2-C3 | 1.423 | 1.428 | 1.431 |

| C3-N8 | 1.448 | 1.451 | 1.459 |

| Bond Angles (°) | |||

| C6-N1-C2 | 117.8 | 117.5 | 117.9 |

| N1-C2-C3 | 122.9 | 123.1 | 122.8 |

| C2-C3-C4 | 118.2 | 118.0 | 118.3 |

| Dihedral Angles (°) | |||

| N1-C2-C3-C4 | 0.1 | 0.0 | -0.3 |

| C2-C3-C4-C5 | 0.0 | 0.0 | 0.2 |

Data is for 2-amino-3-nitropyridine and is presented for illustrative purposes. researchgate.netresearchgate.net

Ab-initio methods, such as Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for high-accuracy calculations. In the study of 2-amino-3-nitropyridine, both DFT (B3LYP) and ab-initio (MP2) methods with the 6-311++G(d,p) basis set were used to compute geometrical parameters. researchgate.netresearchgate.net The results from both methods were found to be in good agreement with experimental X-ray diffraction data, indicating their reliability for such systems. researchgate.netresearchgate.net Conformational analysis, particularly concerning the torsional angles of the nitro and dimethylamino groups relative to the pyridine (B92270) ring, is crucial for understanding the molecule's steric and electronic properties. These methods can be employed to map the potential energy surface and identify the most stable conformers of this compound.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Theoretical calculations are instrumental in interpreting experimental spectra, such as infrared (IR) and Raman. For related compounds like 2-amino-3-methyl-5-nitropyridine, vibrational frequencies calculated using DFT methods were scaled and compared with experimental FTIR and FT-Raman spectra. nih.gov This comparison, aided by Potential Energy Distribution (PED) analysis, allows for the complete assignment of vibrational modes. nih.gov Similar computational approaches on 2-amino-3-nitropyridine have also shown successful simulation of theoretical infrared spectra. researchgate.netresearchgate.net For this compound, such calculations would be expected to accurately predict its vibrational spectrum, aiding in its experimental characterization.

Analysis of Electronic Properties and Molecular Orbitals (e.g., HOMO-LUMO Energies, Charge Distribution, Natural Bond Orbital Analysis)

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. chalcogen.rodergipark.org.tr In studies of 2-amino-3-methyl-5-nitropyridine and 2-amino-3-nitropyridine, the HOMO and LUMO energies were determined using DFT, revealing that charge transfer occurs within the molecule. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.govdergipark.org.tr For similar nitropyridine systems, NBO analysis has been used to investigate intramolecular hydrogen bonding and the stability arising from charge delocalization. researchgate.netdergipark.org.tr The calculation of atomic charges, for instance through NBO or Mulliken population analysis, helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 2: Illustrative Electronic Properties of a Related Nitropyridine Derivative (2-amino-3-nitropyridine) Calculated by DFT.

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.43 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.42 eV |

Calculated at the B3LYP/6-311++G(d,p) level. Data is for 2-amino-3-nitropyridine and is presented for illustrative purposes.

Theoretical Studies on Reaction Pathways, Transition States, and Energetics

Computational chemistry can also be used to explore the mechanisms of chemical reactions. While specific theoretical studies on the reaction pathways of this compound were not found, the general reactivity of nitropyridines has been investigated. For instance, the nitration of pyridine derivatives has been studied, revealing mechanisms that are not simple electrophilic aromatic substitutions. ntnu.no Theoretical calculations can be employed to model the transition states and reaction energetics of processes such as nucleophilic aromatic substitution, which is a common reaction for nitropyridines. By mapping the potential energy surface, the activation barriers and reaction enthalpies for various synthetic transformations involving this compound could be predicted, guiding experimental efforts in its functionalization.

Derivatization Strategies and Chemical Transformations of N,n Dimethyl 6 Nitropyridin 3 Amine

Functionalization at the Nitro Group

The nitro group is a key functional handle for the derivatization of N,N-dimethyl-6-nitropyridin-3-amine. Its electron-withdrawing nature activates the pyridine (B92270) ring and it can be readily transformed into other nitrogenous functionalities.

Reduction to Amine: A primary transformation of the nitro group is its reduction to an amine. This is a fundamental reaction that opens up a vast array of subsequent chemical modifications. The resulting amino group can be acylated, alkylated, or used in the formation of various heterocyclic systems. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) in a protic solvent such as ethanol, is a common method for this reduction. This process typically proceeds under mild conditions, such as at room temperature and atmospheric pressure of hydrogen.

Conversion to Other Nitrogenous Functionalities: Beyond simple reduction, the nitro group can be a precursor to other nitrogen-containing functional groups. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives. Furthermore, the nitro group can be displaced in nucleophilic aromatic substitution reactions, which are discussed in more detail in section 6.4.

Modifications Involving the Dimethylamine (B145610) Substituent

The dimethylamino group at the 3-position also offers opportunities for chemical modification, although it is generally less reactive than the nitro group.

One potential transformation is N-demethylation, which would yield the corresponding secondary or primary amine. This can be a challenging transformation to achieve selectively without affecting other parts of the molecule.

Alternatively, the dimethylamino group can influence the regioselectivity of reactions on the pyridine ring through its electronic and steric effects. Its electron-donating nature can direct electrophiles to certain positions, although the strong deactivating effect of the nitro group often dominates the reactivity of the ring.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally difficult. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less susceptible to attack by electrophiles. youtube.com The presence of the strongly electron-withdrawing nitro group further deactivates the ring, making EAS reactions even more challenging. youtube.com

Under forcing conditions, such as high temperatures and strong acids, electrophilic substitution might occur. youtube.com The directing effects of the existing substituents would influence the position of the incoming electrophile. The dimethylamino group is an ortho-, para-director, while the nitro group is a meta-director. The combined influence of these groups would likely lead to a complex mixture of products, if any reaction occurs at all. Common EAS reactions like nitration or halogenation would require vigorous conditions and would likely result in low yields. youtube.com

Nucleophilic Substitutions and Cross-Coupling Reactions at Various Ring Positions

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound a good substrate for nucleophilic aromatic substitution (SNA) reactions. evitachem.com

Nucleophilic Aromatic Substitution (SNA): The nitro group at the 6-position strongly activates the pyridine ring towards nucleophilic attack. This allows for the displacement of suitable leaving groups at positions ortho or para to the nitro group. For instance, if a halogen were present at the 2- or 4-position, it could be readily displaced by various nucleophiles such as amines, alkoxides, or thiolates. The nitro group itself can also be displaced under certain conditions, particularly with strong nucleophiles. nih.gov The dimethylamino group at the 3-position can also influence the regioselectivity of these reactions.

Cross-Coupling Reactions: The pyridine ring of this compound can also participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, if the pyridine ring is functionalized with a halide (e.g., bromo or chloro), it can undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines. These reactions provide versatile methods for introducing a wide range of substituents onto the pyridine core. Copper-catalyzed cross-coupling reactions have also been shown to be effective for the formation of diarylamines from nitroarenes. nih.gov

Regioselective Functionalization Strategies and Control

Achieving regioselective functionalization of this compound is crucial for the synthesis of specific target molecules. The inherent directing effects of the nitro and dimethylamino groups provide a basis for controlling the position of incoming substituents.

For electrophilic substitutions , the strong deactivating nature of the nitro group makes these reactions challenging and often non-selective. youtube.com

In nucleophilic aromatic substitutions , the position of the leaving group relative to the activating nitro group is the primary determinant of regioselectivity. Nucleophiles will preferentially attack positions ortho or para to the nitro group.

The development of regioselective amination of substituted pyridine N-oxides using saccharin (B28170) as an ammonium (B1175870) surrogate has been reported, which could be a potential strategy for introducing an amino group at a specific position. scispace.com

Ultimately, the choice of reaction conditions, including the nature of the reagent, catalyst, solvent, and temperature, is critical for controlling the regioselectivity of the functionalization of this compound.

Applications of N,n Dimethyl 6 Nitropyridin 3 Amine As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Frameworks

The structure of N,N-dimethyl-6-nitropyridin-3-amine is well-suited for the construction of fused heterocyclic systems, which are common scaffolds in many areas of chemical research. Nitropyridines, in general, are recognized as convenient and readily available precursors for a diverse array of polynuclear heterocyclic systems. nih.gov The synthetic utility of this compound lies in the sequential or concerted reactions involving its functional groups to build new rings onto the existing pyridine (B92270) framework.

One common strategy involves the reduction of the nitro group to an amine, creating a 1,2-diamine derivative (after considering the existing amino group at the 3-position). This resulting diamine is a classic precursor for building fused five- or six-membered rings. For instance, condensation of the in situ-generated diamine with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of pyrazine or dihydropyrazine rings fused to the pyridine core.

Another approach leverages the activated nature of the pyridine ring. The nitro group facilitates nucleophilic aromatic substitution (SNAr) of leaving groups located at the ortho or para positions. While the subject molecule does not have a leaving group in these positions, related synthetic strategies show that the nitro group can direct cyclization reactions. For example, a related compound, 2-amino-4-methyl-5-nitropyridine, is used as a starting material in a multi-step synthesis to construct a triazolo[1,5-a]pyridine ring system. nih.gov This involves reaction with DMF-DMA, followed by treatment with hydroxylamine and subsequent cyclization after the reduction of the nitro group. nih.gov Such pathways illustrate how the functional groups on this compound can be manipulated to participate in annulation reactions, leading to complex, multi-ring structures.

Table 1: Representative Strategies for Heterocyclic Framework Construction

| Starting Material Class | Key Transformation | Resulting Heterocyclic Core |

|---|---|---|

| Nitropyridine | Nitro group reduction, followed by condensation with a dicarbonyl | Fused Pyrazine |

| Nitropyridine | Reaction with DMF-DMA, hydroxylamine, cyclization | Fused Triazole |

Precursor for Research on Biologically Relevant Molecules

Nitropyridine derivatives are frequently employed as starting materials in the synthesis of molecules designed for biological investigation. nih.gov The pyridine ring is a privileged scaffold, appearing in numerous natural products and synthetic compounds. nih.govnbinno.com this compound serves as a valuable precursor in this context, providing a foundational structure that can be elaborated into more complex target molecules.

The synthetic value of this compound is often realized through the transformation of the nitro group. Reduction of the nitro moiety to an amine is a pivotal step, yielding a substituted pyridine-3,6-diamine derivative. This intermediate is ripe for further modification. For example, the newly formed amino group can undergo acylation, sulfonylation, or participate in coupling reactions like the Buchwald-Hartwig amination to introduce diverse substituents. nih.gov These reactions are fundamental in creating libraries of related compounds for structure-activity relationship studies.

For instance, syntheses of kinase inhibitors have started from nitropyridine precursors. nih.gov A general synthetic route might involve the reduction of the nitro group on a pyridine core, followed by coupling with another heterocyclic fragment. The resulting bi-heterocyclic structure can then be further functionalized. The this compound scaffold provides a starting point for such synthetic campaigns, where the goal is to build molecules with specific three-dimensional shapes and chemical properties for research purposes.

Role in the Development of Advanced Materials and Catalysts

The pyridine nucleus is a fundamental component in coordination chemistry, widely used as a ligand for metal complexation. mdpi.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it available to coordinate with metal centers. libretexts.org this compound and its derivatives can function as ligands in the synthesis of coordination complexes, which are the basis for many advanced materials and catalysts.

The compound itself can act as a monodentate ligand through its pyridine nitrogen. More commonly, it serves as a precursor to multidentate ligands. For example, reduction of the nitro group to an amine creates a diamino-substituted pyridine. This resulting molecule can act as a bidentate chelating ligand, binding to a metal center through both the pyridine nitrogen and the exocyclic amino group at the 6-position.

Furthermore, the amino groups can be derivatized to form Schiff bases by condensation with aldehydes or ketones. semanticscholar.org Schiff base compounds derived from aminopyridines are well-known for their ability to form stable complexes with a wide range of transition metals. semanticscholar.org These metal complexes have applications in catalysis, for example, in reactions like palladium-catalyzed cross-coupling, which is a cornerstone of modern organic synthesis. mdpi.com The electronic properties of the ligand, influenced by the remaining dimethylamino group, can tune the reactivity and selectivity of the metallic catalytic center.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound contains several features that suggest its potential for use in supramolecular chemistry and crystal engineering. Supramolecular assembly is governed by non-covalent interactions such as hydrogen bonding, π–π stacking, and dipole-dipole interactions.

A close structural analog, 4-methyl-3-nitropyridin-2-amine, provides insight into the likely intermolecular interactions. X-ray crystallography of this related compound reveals a crystal packing structure dominated by a network of hydrogen bonds and π–π stacking. nih.gov Specifically, the amino group acts as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group act as hydrogen bond acceptors. nih.gov These interactions lead to the formation of specific, ordered assemblies like dimers in the solid state. nih.gov

This compound lacks the N-H donors of a primary amine, which limits its ability to form the same hydrogen-bonded dimers. However, the pyridine nitrogen and the nitro-group oxygens remain potent hydrogen bond acceptors, capable of interacting with suitable donor molecules in co-crystallization experiments. Crucially, the electron-rich dimethylamino group and the electron-deficient nitro-substituted pyridine ring create a strong dipole moment and enable significant π–π stacking interactions. The electron-deficient nature of the nitropyridine ring allows it to stack favorably with electron-rich aromatic systems, a common strategy in designing self-assembled architectures. This interplay of potential hydrogen bonding and aromatic stacking makes it an interesting candidate for building controlled supramolecular structures.

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Participating Functional Groups | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Nitro Group (acceptor) | Directional interactions with H-bond donor molecules in co-crystals. |

| π–π Stacking | Pyridine Ring | Formation of stacked columnar or layered structures. |

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Routes for N,N-Dimethyl-6-nitropyridin-3-amine

One key direction is the exploration of late-stage functionalization techniques. These methods would allow for the direct introduction of the nitro or dimethylamino group onto a pre-functionalized pyridine (B92270) ring in the final steps of the synthesis. This approach could significantly improve synthetic efficiency and allow for the rapid generation of analogues. For instance, the development of novel catalytic systems for the regioselective nitration of 3-(dimethylamino)pyridine or the selective amination of 2-nitro-5-halopyridines could provide more direct and atom-economical routes.

Furthermore, the application of flow chemistry presents a significant opportunity to enhance the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for potentially energetic nitration reactions. The integration of in-line purification and analysis techniques within a flow system could enable a continuous and automated production process.

Another promising avenue is the use of biocatalysis. Engineered enzymes could offer highly selective and environmentally benign alternatives to traditional chemical catalysts for the synthesis of this compound and its precursors. The development of enzymes capable of regioselective amination or nitration on the pyridine scaffold would represent a major breakthrough in the sustainable synthesis of this class of compounds.

| Potential Synthetic Strategy | Advantages | Key Research Focus |

| Late-Stage Functionalization | Increased efficiency, rapid analogue synthesis | Development of regioselective catalytic systems |

| Flow Chemistry | Improved yield, purity, and safety; automation | Reactor design, optimization of reaction parameters |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme engineering and discovery |

Advanced Mechanistic Elucidation of Complex Transformations and Catalytic Cycles

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research should employ a combination of advanced experimental and computational techniques to elucidate the intricate details of its chemical behavior.

Kinetic studies, for example, can provide valuable data on reaction rates, activation energies, and the influence of various catalysts and reaction conditions. The use of in-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can help identify and characterize transient intermediates and transition states, offering a real-time glimpse into the reaction progress. Isotope labeling studies can also be instrumental in tracking the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in complementing experimental findings. DFT calculations can be used to model reaction pathways, predict the geometries and energies of intermediates and transition states, and rationalize observed selectivities. The synergy between experimental and computational approaches will be essential for building comprehensive models of the catalytic cycles and complex transformations involving this compound.

Exploration of New Chemical Reactivities and Derivatization Pathways for Broadening Synthetic Utility

The unique electronic properties of this compound, arising from the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group on the pyridine ring, suggest a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating its potential in a wide range of chemical transformations.

One area of interest is its use as a building block in cross-coupling reactions. The presence of the nitro group could activate the pyridine ring for nucleophilic aromatic substitution, while the amino group could be a handle for other transformations. The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions using this compound as a coupling partner could open up new avenues for the synthesis of complex molecules.

Furthermore, the nitro group itself offers a versatile handle for derivatization. Its reduction to an amino group would provide access to a new family of diamino-pyridines, which are valuable precursors for pharmaceuticals, agrochemicals, and materials. The transformation of the nitro group into other functional groups, such as halogens or cyano groups, would further expand the synthetic utility of the core scaffold.

The dimethylamino group can also be targeted for derivatization. For instance, its oxidation could lead to N-oxide derivatives with unique reactivity, or its quaternization could be used to modify the electronic properties and solubility of the molecule. A systematic exploration of these derivatization pathways will be crucial for unlocking the full synthetic potential of this compound.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and machine learning are poised to revolutionize the design of new molecules with specific, desired properties. For this compound, these in silico approaches can guide the synthesis of novel derivatives with tailored reactivity and functionality.

By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict how modifications to the core structure of this compound will affect its chemical and physical properties. For example, these models could be used to design derivatives with enhanced catalytic activity, improved solubility, or specific electronic properties for applications in materials science.

Machine learning algorithms can be trained on existing chemical data to identify patterns and predict the outcomes of reactions, enabling the computational screening of large virtual libraries of potential derivatives. This can significantly accelerate the discovery of new compounds with desired characteristics, while reducing the time and resources required for experimental synthesis and testing. The integration of artificial intelligence with automated synthesis platforms could create a closed-loop system for the rapid design, synthesis, and evaluation of novel this compound derivatives.

| Computational Approach | Application | Predicted Outcome |

| QSAR/QSPR Modeling | Design of new derivatives | Tailored reactivity, solubility, and electronic properties |

| Machine Learning | Virtual screening of compound libraries | Accelerated discovery of new functional molecules |

| AI-Integrated Automated Synthesis | Closed-loop discovery and optimization | Rapid design-synthesis-test cycles |

Potential Contributions to Interdisciplinary Chemical Science and Engineering

The unique structural and electronic features of this compound and its derivatives suggest a wide range of potential applications across various interdisciplinary fields of chemical science and engineering.

In materials science, the push-pull nature of the electronic substituents on the pyridine ring could lead to interesting optical and electronic properties. This makes this compound a promising candidate for the development of novel organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and organic photovoltaics (OPVs). The ability to tune these properties through chemical derivatization opens up exciting possibilities for the creation of advanced materials with tailored performance characteristics.

In the field of medicinal chemistry, the pyridine scaffold is a common motif in many bioactive molecules. The specific substitution pattern of this compound could serve as a starting point for the design and synthesis of new therapeutic agents. Its derivatives could be explored for a variety of biological activities, and its utility as a versatile building block could facilitate the construction of complex drug candidates.

Furthermore, in the area of catalysis, derivatives of this compound could find applications as novel ligands for transition metal catalysts or as organocatalysts in their own right. The tunable electronic properties of the pyridine ring could be exploited to modulate the activity and selectivity of catalytic systems for a wide range of organic transformations. The continued exploration of this compound and its analogues is likely to uncover new and unexpected applications, further solidifying its importance in the broader landscape of chemical science and engineering.

Q & A

Basic Research Questions

Q. What is the molecular structure of N,N-dimethyl-6-nitropyridin-3-amine, and how can its spectroscopic characteristics be systematically characterized?

- Methodological Answer : The compound’s structure can be confirmed using X-ray crystallography with refinement via programs like SHELXL, which is widely used for small-molecule structural determination due to its robust handling of twinned or high-resolution data . Spectroscopic characterization should include:

- NMR : Analyze chemical shifts for nitro and dimethylamine groups (e.g., distinct δ~8-9 ppm for aromatic protons adjacent to nitro groups).

- IR : Identify nitro group stretching vibrations (~1520–1350 cm⁻¹) and amine-related peaks.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS.

Q. What synthetic routes are reported for This compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Nitration Position Control : Nitration of N,N-dimethylpyridin-3-amine requires regioselective conditions (e.g., mixed acid at 0–5°C) to favor the 6-nitro isomer over 2- or 4-substituted byproducts. Monitor reaction progress via HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Adjust stoichiometry of nitrating agents and reaction time to minimize side reactions (e.g., over-nitration).

Advanced Research Questions

Q. How can the risk of N-nitrosamine formation from This compound be evaluated under nitrosating conditions?

- Methodological Answer :

- Preparative Screening : Expose the compound to nitrosating agents (e.g., NaNO₂ under acidic conditions) and analyze products via LC-MS/MS. Quantify nitrosamine derivatives (e.g., N-nitroso-N,N-dimethyl-6-nitropyridin-3-amine) using validated methods like USEPA Method 521 .

- Literature-Based Risk Assessment : Compare structural analogs (e.g., N,N-dimethylaniline derivatives) to predict nitrosation propensity. Ensure structural similarity in amine reactivity and steric hindrance .

Q. What strategies resolve contradictions in crystallographic data for polymorphs of This compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning. Compare residual factors (R1, wR2) across datasets .

- Validation Software : Employ ORTEP-3 for graphical analysis of thermal ellipsoids and hydrogen bonding networks to distinguish polymorphic forms .

- Cross-Validation : Replicate crystallization under varied conditions (solvent, temperature) to confirm polymorph stability.

Q. How do steric and electronic effects influence the reactivity of This compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : Use DFT calculations to map electron density (e.g., nitro group as electron-withdrawing, dimethylamine as weakly donating). Predict sites for Suzuki-Miyaura coupling (C4 position likely more reactive than C2).

- Steric Hindrance : Assess substituent proximity using molecular modeling (e.g., PyMol). Experimental validation via reaction with bulky aryl boronic acids (e.g., 2,6-dimethylphenyl) to test coupling efficiency.

Q. What analytical workflows detect trace N-nitrosamine impurities in This compound batches?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to concentrate impurities.

- Detection : Employ GC-MS with chemical ionization (CI) for low-level nitrosamines (LOD < 1 ppb). Confirm via tandem MS fragmentation patterns .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision. Cross-check with NMR if MS data is ambiguous.

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported nitrosation yields of This compound across studies?

- Methodological Answer :

- Variable Control : Standardize nitrosation conditions (pH, temperature, reagent purity). Use kinetic studies (e.g., time-resolved UV-Vis) to monitor reaction progress.

- Cross-Study Comparison : Re-evaluate literature data for differences in amine substrate purity or analytical methods. For example, older studies using less sensitive detectors (e.g., UV at 254 nm) may underestimate impurities .

Q. What experimental designs mitigate N-nitrosamine formation during the storage of This compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.